molecular formula C24H29NO5S B11077692 N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B11077692
M. Wt: 443.6 g/mol
InChI Key: AFUWFUHRFLGMFP-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes both naphthalene and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene sulfonamide core, followed by the introduction of the ethoxyphenyl group through a series of substitution reactions. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction is crucial for introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is unique due to its combination of naphthalene and sulfonamide groups, which confer distinct chemical and biological properties. The presence of ethoxy groups further enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C24H29NO5S/c1-4-28-21-13-14-24(20-10-8-7-9-19(20)21)31(26,27)25-16-15-18-11-12-22(29-5-2)23(17-18)30-6-3/h7-14,17,25H,4-6,15-16H2,1-3H3

InChI Key

AFUWFUHRFLGMFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC)OCC

Origin of Product

United States

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